![molecular formula C16H13FO3 B2559037 2-(4-Fluorophenyl)-6-methoxychroman-4-one CAS No. 610758-40-2](/img/structure/B2559037.png)
2-(4-Fluorophenyl)-6-methoxychroman-4-one
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Overview
Description
2-(4-Fluorophenyl)-6-methoxychroman-4-one, also known as FMeOx or 4'-fluoroflavone, is a synthetic flavonoid compound that has been the subject of scientific research due to its potential therapeutic applications. FMeOx has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Protection Applications
Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry The research demonstrated the design, synthesis, and evaluation of the Fsec group for protecting hydroxyl groups, crucial in carbohydrate chemistry. This group was used to protect 4-fluorobenzyl alcohol, showing stability under acidic conditions and cleavage under mild basic conditions, illustrating its potential in synthesis applications (Spjut, Qian, & Elofsson, 2010).
Antitumor Applications
Design, Synthesis, and Preclinical Evaluation of New 5,6- (or 6,7-) Disubstituted-2-(Fluorophenyl)quinolin-4-one Derivatives as Potent Antitumor Agents This study explored the antitumor potential of novel 2-phenylquinolin-4-one derivatives. The compounds exhibited significant inhibitory activity against tumor cell lines, with one of the analogues showing selective inhibition in a National Cancer Institute evaluation. This research underscores the potential of these compounds in developing new antitumor agents (Li-Chen Chou et al., 2010).
Fluorescence Monitoring Applications
A Fluorogenic Aldehyde Bearing a 1,2,3-triazole Moiety for Monitoring the Progress of Aldol Reactions This study introduced a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, which significantly enhances the fluorescence during aldol reactions. The compound's fluorescence properties were leveraged to monitor reaction progress, screen aldol catalysts, and evaluate reaction conditions (Guo & Tanaka, 2009).
Photochemical and Thermal Reaction Studies
NMR Kinetic Investigations of the Photochemical and Thermal Reactions of a Photochromic Chromene This research investigated the photochromic behavior of 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene using 19F NMR spectroscopy. The study detailed the formation of three photoisomers under UV irradiation, offering insights into the specific reactivity and potential application in photochemical processes (Delbaere, Micheau, & Vermeersch, 2003).
Inhibition of Nuclear Factor-kB
Structure-Activity Relationships of 6-Hydroxy-7-Methoxychroman-2-Carboxylic Acid N-(Substituted)phenylamides as Inhibitors of Nuclear Factor-kB Activation The study synthesized a series of compounds to evaluate their ability to inhibit nuclear factor-kB activity, a crucial factor in inflammation and cell proliferation. This research contributes to understanding the structural requirements for inhibiting this factor, potentially useful in treating diseases related to its activation (Kwak et al., 2007).
Charge Density Analysis
Pointers Toward the Occurrence of C-F...F-C Interaction Experimental Charge Density Analysis
This study conducted a charge density analysis to examine weak intermolecular interactions, including the rare C-F...F-C interaction. The findings provide essential insights into molecular interactions and crystal packing, crucial for understanding material properties (Chopra, Cameron, Ferrara, & Guru Row, 2006).
Fluorescence Sensitivity to pH
A New Series of Fluorescent 5-Methoxy-2-Pyridylthiazoles with a pH-Sensitive Dual-Emission This research synthesized and studied the photophysical properties of a new series of fluorophores with pH-sensitive fluorescent behavior. The findings are significant for applications requiring pH monitoring or fluorescence-based sensing (Zheng, Jin, Sun, & Yan, 2006).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Fluorophenyl)-6-methoxychroman-4-one may also interact with various cellular targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may also influence a range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
2-(4-fluorophenyl)-6-methoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARCHUJAXLHBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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